molecular formula C8H15F2N B13553070 (1S)-1-cyclohexyl-2,2-difluoroethanamine

(1S)-1-cyclohexyl-2,2-difluoroethanamine

Cat. No.: B13553070
M. Wt: 163.21 g/mol
InChI Key: XRIRCGSSMZLASD-ZETCQYMHSA-N
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Description

(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine is an organic compound characterized by a cyclohexyl group attached to a difluoroethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-cyclohexyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclohexylamine with difluoroethane derivatives under controlled conditions. One common method includes the use of difluoroethanol as a starting material, which undergoes a substitution reaction with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of (1S)-1-cyclohexyl-2,2-difluoroethan-1-amine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.

    Reduction: Cyclohexylamine or cyclohexanol.

    Substitution: Cyclohexyl halides or cyclohexyl ethers.

Scientific Research Applications

(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-cyclohexyl-2,2-difluoroethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The difluoroethanamine backbone allows for specific binding interactions, contributing to its unique biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the difluoroethanamine backbone.

    Difluoroethanamine: Contains the difluoroethanamine structure but without the cyclohexyl group.

    Cyclohexylmethanamine: Similar structure but with a methanamine backbone instead of difluoroethanamine.

Uniqueness

(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine is unique due to the presence of both the cyclohexyl group and the difluoroethanamine backbone, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

Molecular Formula

C8H15F2N

Molecular Weight

163.21 g/mol

IUPAC Name

(1S)-1-cyclohexyl-2,2-difluoroethanamine

InChI

InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2/t7-/m0/s1

InChI Key

XRIRCGSSMZLASD-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(F)F)N

Canonical SMILES

C1CCC(CC1)C(C(F)F)N

Origin of Product

United States

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